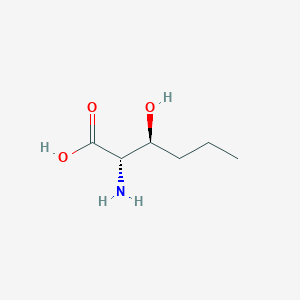![molecular formula C8H6N2O2 B051660 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 119248-43-0](/img/structure/B51660.png)
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Vue d'ensemble
Description
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been reported in the literature . The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, was reacted with R-substituted aldehyde at 50°C to obtain the compounds 3a–3k in 45–60% yield. Subsequently, 3a–3k in the presence of acetonitrile under triethylsilane and tri uoroacetic acid catalysis at reflux to undergo a reduction reaction to furnish 4a–4l in 46–80% .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid consists of a pyrrolopyridine core with a carboxylic acid functional group .Physical And Chemical Properties Analysis
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a solid substance . Its molecular weight is 162.15 .Applications De Recherche Scientifique
Anticancer Activities
1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown moderate to excellent antitumor activities against various cancer cell lines such as HeLa, SGC-7901, and MCF-7 . One of the derivatives, 10t, has shown potent activities against these cancer cell lines, causing G2/M phase cell cycle arrest and apoptosis .
Inhibition of Tubulin Polymerization
The 1H-pyrrolo[3,2-c]pyridine derivatives, particularly 10t, have been found to inhibit tubulin polymerization . This disruption of tubulin microtubule dynamics is significant as microtubules play important roles in various biological processes, including cell mitosis and signal transduction .
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
1H-pyrrolo[3,2-c]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers, making FGFR an important target for cancer therapeutics .
Inhibition of FMS Kinase
Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase . This makes them promising candidates for anticancer and antiarthritic drug development .
Treatment of Diseases of the Nervous System
Pyrrolo[3,4-c]pyridines, a related group of compounds, have been found to be useful in treating diseases of the nervous system .
Immune System Modulation
Pyrrolo[3,4-c]pyridines have also been found to have applications in modulating the immune system .
Antidiabetic Activities
Pyrrolo[3,4-c]pyridines have been found to have antidiabetic activities .
Antimycobacterial and Antiviral Activities
Pyrrolo[3,4-c]pyridines have been found to have antimycobacterial and antiviral activities .
Orientations Futures
The development of 1H-pyrrolo[3,2-c]pyridine derivatives as FGFR inhibitors represents an attractive strategy for cancer therapy . Future research could focus on optimizing these compounds for better potency and selectivity, as well as investigating their potential applications in other disease contexts.
Mécanisme D'action
Target of Action
The primary targets of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, and migration .
Mode of Action
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The inhibition of FGFRs by 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can lead to the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXCBDIUQIOENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646629 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
CAS RN |
119248-43-0 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)

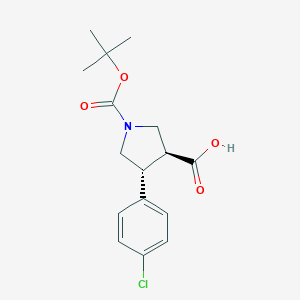
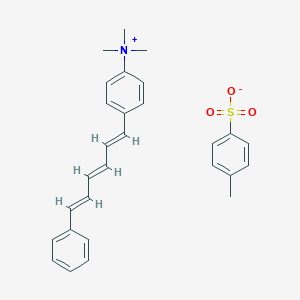

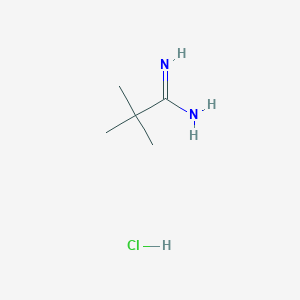
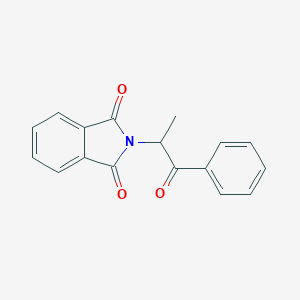
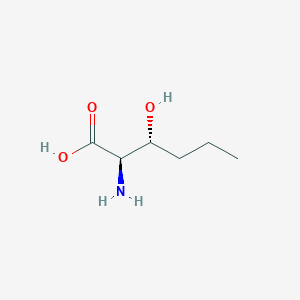
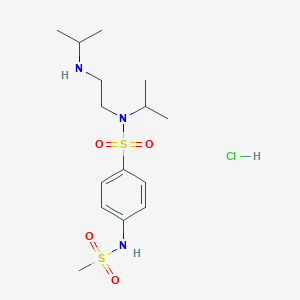
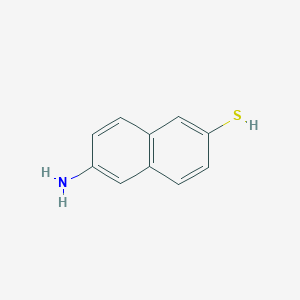
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
